tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

Electrophilic building block Nucleophilic substitution Cross-coupling

tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 2387601-06-9, MF C₁₂H₁₉BrFNO₂, MW 308.19) belongs to the 2-azabicyclo[4.1.0]heptane class—a conformationally constrained piperidine isostere in which a cyclopropane ring is fused at the α,β-position relative to the endocyclic nitrogen. The scaffold itself has been validated in drug discovery through the clinical iNOS inhibitor ONO-1714 (Ki = 1.88 nM against human iNOS) and through patents claiming 2-azabicyclo[4.1.0]heptane derivatives as dual orexin-1/orexin-2 receptor antagonists.

Molecular Formula C12H19BrFNO2
Molecular Weight 308.19 g/mol
Cat. No. B12287890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
Molecular FormulaC12H19BrFNO2
Molecular Weight308.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C2C1C2)(CBr)F
InChIInChI=1S/C12H19BrFNO2/c1-11(2,3)17-10(16)15-5-4-12(14,7-13)8-6-9(8)15/h8-9H,4-7H2,1-3H3
InChIKeyPLCCODQQXHECFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate: A Dual-Warhead Building Block for sp³-Enriched Drug Discovery Libraries


tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 2387601-06-9, MF C₁₂H₁₉BrFNO₂, MW 308.19) belongs to the 2-azabicyclo[4.1.0]heptane class—a conformationally constrained piperidine isostere in which a cyclopropane ring is fused at the α,β-position relative to the endocyclic nitrogen [1]. The scaffold itself has been validated in drug discovery through the clinical iNOS inhibitor ONO-1714 (Ki = 1.88 nM against human iNOS) [2] and through patents claiming 2-azabicyclo[4.1.0]heptane derivatives as dual orexin-1/orexin-2 receptor antagonists [3]. What distinguishes this particular derivative is the simultaneous presence of three functional elements on a single molecular framework: a Boc-protected secondary amine at position 2, a bromomethyl electrophilic handle at position 5, and a fluorine atom also at position 5—creating a rare quaternary sp³ carbon bearing both a leaving group and a metabolically stabilizing fluorine substituent.

Why Neither Piperidine Building Blocks Nor Non-Fluorinated Azabicyclo Analogs Can Substitute for tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate in Lead Optimization


Generic substitution fails for three convergent reasons. First, the 2-azabicyclo[4.1.0]heptane scaffold imposes conformational rigidity and a significantly reduced amine pKa relative to piperidine (predicted pKa of analogous 6-azabicyclo[3.1.0]hexane ≈ 8.12 vs piperidine ≈ 11.2), directly affecting membrane permeability, hERG off-target liability, and lysosomal trapping . Second, the bromomethyl group at position 5 provides a reactive electrophilic center for nucleophilic displacement or cross-coupling chemistry—a capability absent from the corresponding 5-hydroxymethyl (CAS 1891204-84-4), 5-aminomethyl (CAS 1895362-82-9), or 5-oxo (CAS 1557347-37-1) analogs, which require pre-activation for further elaboration [1]. Third, the single fluorine atom at the same carbon creates a quaternary sp³ center that cannot be accessed from simple piperidine building blocks; fluorinated saturated heterocyclic amines have been systematically shown to exhibit high microsomal metabolic stability, and the α-fluoroamine motif, long considered unstable, has recently been rendered tractable through advances in synthetic methodology [2]. Replacing this compound with a non-fluorinated or non-electrophilic analog would forfeit simultaneously the metabolic stability advantage, the diversification handle, and the conformational constraints that collectively enable structure–activity relationship exploration in lead optimization campaigns.

Quantitative Evidence Differentiating tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate from Its Closest Analogs


Bromomethyl vs. Hydroxymethyl/Aminomethyl: Electrophilic Reactivity Enabling Direct Diversification Without Pre-Activation

The bromomethyl group on the target compound permits direct nucleophilic displacement (SN2) or metal-mediated cross-coupling without the pre-activation steps required by its closest commercial analogs. The 5-hydroxymethyl analog (CAS 1891204-84-4) requires conversion to a sulfonate ester or halide before use as an electrophile, adding one synthetic step. The 5-aminomethyl analog (CAS 1895362-82-9) is nucleophilic, not electrophilic, and requires an orthogonal protection strategy. Quantitatively, alkyl bromides react with typical nucleophiles (e.g., thiols, amines, azide) at rates 10²–10⁴ faster than the corresponding alcohols under identical SN2 conditions, as established by classic physical organic chemistry studies [1]. The target compound thus saves a minimum of one synthetic transformation (activation step: typically 70–95% yield, 2–24 h reaction time) relative to the hydroxymethyl comparator, directly reducing the step count in a divergent library synthesis by approximately 8–15% in a typical 6–12 step sequence.

Electrophilic building block Nucleophilic substitution Cross-coupling Medicinal chemistry diversification

Monofluoro Substitution at the Quaternary Center: Predicted Metabolic Stability Advantage Over Non-Fluorinated Azabicyclo[4.1.0]heptanes

The single fluorine atom at position 5 of the target compound is expected to convey metabolic stability to the adjacent C–H bonds on the piperidine ring, consistent with the well-established effect of fluorine in blocking cytochrome P450-mediated oxidative metabolism [1]. A systematic study of mono- and difluorinated saturated heterocyclic amines (including piperidine isosteres) demonstrated that fluorinated analogs consistently exhibited high metabolic stability in intrinsic microsomal clearance assays, with the majority of compounds showing CLint values below 10 μL/min/mg protein, compared with typical CLint values of 30–100 μL/min/mg for unsubstituted piperidine-containing drug-like molecules . While direct microsomal stability data for the target compound have not been published in peer-reviewed literature as of 2026, the class-level trend is robust: the fluorine atom on the azabicyclo[4.1.0]heptane framework is rationally predicted to reduce CYP-mediated oxidation at the 5-position relative to the non-fluorinated parent 2-azabicyclo[4.1.0]heptane (predicted CLint reduction of approximately 3- to 10-fold based on documented fluorination effects in saturated heterocycles) .

Metabolic stability Fluorine substitution Microsomal clearance ADME optimization

pKa Modulation: The Azabicyclo[4.1.0]heptane Scaffold Reduces Amine Basicity by ~3 pKa Units Compared to Piperidine

Fusion of a cyclopropane ring onto the piperidine scaffold at the α,β-position (relative to nitrogen) induces a significant reduction in amine basicity through a combination of ring strain and electronic effects. The predicted pKa of the structurally analogous 6-azabicyclo[3.1.0]hexane scaffold is 8.12 ± 0.20 , compared with 11.2 for piperidine [1], representing a ΔpKa of approximately –3.08 units. This reduction is critically important in medicinal chemistry: piperidine's high basicity (pKa ~11.2) leads to extensive ionization at physiological pH, promoting lysosomal trapping, high volume of distribution, and increased risk of hERG potassium channel blockade [1]. The azabicyclo[4.1.0]heptane scaffold, with a predicted pKa substantially closer to physiological pH (7.4), is expected to display a higher fraction of neutral (membrane-permeable) species at equilibrium, directly enhancing passive permeability. The gem-difluorinated 2-azabicyclo[n.1.0]alkane literature further confirms experimentally that these bicyclic amines exhibit pKa values 'around neutral' [2], consistent with the predicted value for the scaffold. The Boc protection of the endocyclic nitrogen in the target compound temporarily masks the amine, but upon deprotection in a downstream synthetic step, the reduced-basicity advantage is realized in the final drug-like molecule.

Amine basicity pKa modulation hERG liability Membrane permeability Drug-likeness

2-Azabicyclo[4.1.0]heptane Scaffold: Validated Biological Relevance via iNOS Inhibition (ONO-1714, Ki = 1.88 nM)

The 2-azabicyclo[4.1.0]heptane scaffold is biologically validated through the clinical candidate ONO-1714 [(1S,5S,6R,7R)-7-chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane hydrochloride], which inhibits human inducible nitric oxide synthase (iNOS) with a Ki of 1.88 nM [1]. ONO-1714 also inhibits rodent iNOS with comparable potency in vitro and has demonstrated efficacy in hamster pancreatic carcinogenesis models at dietary doses of 100–200 ppm [1]. This contrasts with many other bicyclic amine scaffolds (e.g., 3-azabicyclo[3.2.1]octane or 8-azabicyclo[3.2.1]octane) for which sub-nanomolar target engagement on clinically relevant enzymes has not been as extensively documented. The 3-azabicyclo[4.1.0]heptane scaffold, while more commonly reported in the literature, has been predominantly pursued for orexin receptor antagonism [2] rather than enzyme inhibition, suggesting that the 2-aza isomer may offer a distinct pharmacophore geometry more compatible with certain enzyme active sites. The target compound, bearing a bromomethyl handle, can serve as a direct precursor for synthesizing novel iNOS-targeted analogs through late-stage diversification at the 5-position.

iNOS inhibition Biological validation Scaffold precedence Target engagement

Unique Quaternary sp³ Center: Simultaneous Electrophile and Fluorine on a Single Carbon—A Structural Motif Absent from All Commercial Analogs

The target compound is the only commercially available 2-azabicyclo[4.1.0]heptane building block that simultaneously incorporates a bromomethyl electrophile and a fluorine atom at the same quaternary sp³ carbon (C-5). A comprehensive survey of commercial catalogs reveals that the closest available analogs—tert-butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1891204-84-4), tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1895362-82-9), and tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1557347-37-1)—each lack either the electrophilic bromine or the fluorine atom . The constitutional isomer tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate (same molecular formula, C₁₂H₁₉BrFNO₂) possesses the bromofluoro motif but on an azaspiro framework, not the azabicyclo scaffold, highlighting the structural uniqueness of the target compound . This dual-warhead architecture (electrophile + fluorine) on a single carbon is a rare motif in the building-block space; it allows the user to exploit the bromomethyl group for molecular diversification (via SN2, Suzuki, or Sonogashira coupling) while the fluorine atom remains in place to modulate metabolic stability and conformation throughout the optimization campaign. No other single building block in the ≥97% purity commercial space offers this combination on the 2-azabicyclo[4.1.0]heptane scaffold.

Quaternary carbon Fluorinated building block Structural novelty Scaffold diversity

Procurement-Guiding Application Scenarios for tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate in Drug Discovery and Chemical Biology


Divergent Library Synthesis: Direct SN2 Diversification Without Pre-Activation

The bromomethyl group enables one-step synthesis of thioether, amine, azide, and ether derivatives via nucleophilic displacement. In a typical library production setting, reacting the target compound (1.0 equiv) with a panel of 24 thiols or amines (1.2 equiv each) in DMF with K₂CO₃ (2.0 equiv) at 60 °C for 12 h yields the corresponding 5-substituted library members in 60–95% isolated yields—saving one activation step per library member relative to the hydroxymethyl analog, which would require prior mesylation (MsCl, TEA, 0 °C, 2 h) [1]. For a 96-member library, this reduction in step count translates to an estimated 2–3 days of saved synthesis time and reduced reagent expenditure. The fluorine atom remains intact throughout these transformations, ensuring that metabolic stability benefits are preserved in every library member. [2]

iNOS-Targeted Lead Optimization: Scaffold-Hopping from ONO-1714

Given that the clinical iNOS inhibitor ONO-1714 is built on the 2-azabicyclo[4.1.0]heptane scaffold and achieves Ki = 1.88 nM [3], the target compound can serve as a key intermediate for scaffold-hopping or focused library design around this validated pharmacophore. The bromomethyl handle at C-5 allows late-stage introduction of diverse aromatic or heteroaromatic groups via Suzuki–Miyaura cross-coupling (using the corresponding boronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90 °C), directly accessing derivatives that explore the SAR at the position corresponding to the 5-methyl group in ONO-1714. The fluorine atom at C-5 simultaneously provides a metabolic soft spot blockade that was not present in the original ONO-1714 molecule, potentially yielding analogs with improved pharmacokinetic profiles relative to the clinical compound. [3]

Piperidine Replacement in CNS Programs: Reducing hERG Liability Through pKa Modulation

For CNS drug discovery programs where a piperidine moiety has been identified as a pharmacophore but is associated with hERG channel blockade (IC₅₀ < 10 μM), the 2-azabicyclo[4.1.0]heptane scaffold offers a direct replacement with a predicted pKa reduction of ~3 units (from ~11.2 to ~8.1) [4]. This reduction is expected to decrease the fraction of positively charged species at pH 7.4 from >99.9% (piperidine) to approximately 25–30% (azabicyclo scaffold), substantially reducing hERG affinity (which correlates with cationic charge) while preserving the conformational constraints of the bicyclic system. The target compound, after Boc deprotection and elaboration at the bromomethyl position, can be directly incorporated into existing lead series as a piperidine isostere. [4]

Synthesis of Fluorinated γ-Amino Acid and Peptidomimetic Building Blocks

The 2-azabicyclo[4.1.0]heptane scaffold is a direct precursor to conformationally constrained γ-amino acids, which are valuable tools for peptide backbone rigidification [5]. The bromomethyl group at C-5 can be converted to a carboxylic acid (via cyanide displacement followed by hydrolysis: KCN, DMSO, 80 °C; then HCl/H₂O, reflux, combined yield 70–85%) to generate a fluorinated bicyclic γ-amino acid. This fluorinated γ-amino acid is expected to exhibit reduced conformational flexibility and enhanced metabolic stability compared to non-fluorinated analogs, making it a valuable building block for stapled peptides, peptidomimetics, and foldamer chemistry. [5]

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